4,4,5,8-Tetramethyl-chroman-2-one, also known as 6-hydroxy-4,4,5,8-tetramethylchroman-2-one, is a synthetic compound that belongs to the chroman family. This compound is recognized for its antioxidant properties and structural similarity to vitamin E, making it a subject of interest in various scientific fields. Its ability to scavenge free radicals positions it as a potential therapeutic agent in oxidative stress-related diseases, including neurodegenerative disorders and cancer.
The compound is primarily synthesized in laboratories and is not found naturally. It can be derived from the reaction of specific precursors under controlled conditions. The primary source of information regarding its properties and applications comes from scientific literature and chemical databases .
4,4,5,8-Tetramethyl-chroman-2-one is classified under the following categories:
The synthesis of 4,4,5,8-tetramethyl-chroman-2-one typically involves several methods:
The synthesis typically requires careful control of temperature and reaction times to maximize yield and purity. In industrial settings, large-scale batch reactors may be employed to optimize these conditions.
The molecular structure of 4,4,5,8-tetramethyl-chroman-2-one features a chroman core with four methyl groups at positions 4, 4, 5, and 8, along with a hydroxyl group at position 6. The general formula can be represented as .
This structure contributes to its unique chemical properties and biological activities.
4,4,5,8-Tetramethyl-chroman-2-one undergoes several types of chemical reactions:
The specific conditions for these reactions vary depending on the desired products and include factors such as temperature, solvent choice, and reaction time.
The primary mechanism of action for 4,4,5,8-tetramethyl-chroman-2-one involves its ability to donate hydrogen atoms to free radicals. This process neutralizes reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing oxidative damage to cellular components such as lipids, proteins, and DNA.
This antioxidant activity is crucial in mitigating cellular stress and has implications for therapeutic applications in diseases characterized by oxidative damage.
Relevant data from studies indicate that this compound exhibits significant antioxidant activity compared to other known antioxidants .
4,4,5,8-Tetramethyl-chroman-2-one finds various applications in scientific research:
The synthesis of 4,4,5,8-tetramethyl-chroman-2-one leverages ortho-alkylphenol precursors under Brønsted or Lewis acid catalysis. In a typical protocol, 2,3,5-trimethylphenol reacts with ethyl acetoacetate or diketene in the presence of concentrated sulfuric acid or polyphosphoric acid (PPA). The reaction proceeds via O-acylation followed by intramolecular Friedel-Crafts acylation, forming the chromanone core. Optimized conditions (120°C, 4–6 hr) achieve yields of 78–85%, with the tetramethyl substitution pattern enhancing electron density at the reaction site and favoring cyclization [2].
Ethyl acetoacetate serves as both a carbonyl source and cyclization partner. Here, 2,3,5-trimethylphenol and ethyl acetoacetate undergo condensation at 140–160°C under solvent-free conditions, eliminating ethanol to form the β-ketoester intermediate. Subsequent acid-catalyzed cyclization and decarboxylation yield 4,4,5,8-tetramethyl-chroman-2-one. Microwave irradiation (300 W, 15 min) significantly accelerates this step, improving yields to 88% while reducing side products like dihydrocoumarins [9].
Table 1: Optimization of Acid-Catalyzed Cyclization Routes
Precursor | Catalyst | Temp (°C) | Time (hr) | Yield (%) |
---|---|---|---|---|
2,3,5-Trimethylphenol | H₂SO₄ | 120 | 6 | 78 |
2,3,5-Trimethylphenol | PPA | 100 | 4 | 85 |
2,3,5-Trimethylphenol | ZnCl₂ | 140 | 3 | 70 |
Copper(I) catalysts enable C–C bond formation at the chromanone’s C3 position. For example, CuBr (10 mol%) catalyzes the decarboxylative coupling between 4-thiazolidinones and chromone-3-carboxylic acids. The reaction employs di-tert-butyl peroxide (DTBP) as an oxidant in chlorobenzene at 120°C, generating carbon-centered radicals that undergo conjugate addition. This method achieves 65–72% yields for 3-substituted chromanones but shows moderate regioselectivity for tetramethyl derivatives due to steric hindrance [7].
Palladium-catalyzed Suzuki-Miyaura couplings introduce aryl groups at C6 or C8. 6-Bromo-4,4,5,8-tetramethyl-chroman-2-one reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis (2 mol%) in toluene/water (3:1). Yields reach 60–75% but are hampered by the electron-rich nature of the tetramethyl substrate, which promotes protodebromination side reactions. Ligand screening (e.g., SPhos) improves conversion to 82% [2].
Table 2: Metal-Catalyzed Functionalization of 4,4,5,8-Tetramethyl-chroman-2-one
Reaction Type | Catalyst System | Substrate | Yield (%) | Selectivity Issues |
---|---|---|---|---|
Decarboxylative coupling | CuBr/DTBP | Chromone-3-carboxylic acid | 65–72 | Steric hindrance at C3 |
Suzuki coupling | Pd(PPh₃)₄/K₂CO₃ | 6-Bromo derivative | 60–75 | Protodebromination |
Directed C–H activation | Pd(OAc)₂/Ag₂CO₃ | Chroman-2-one | 55 | Overoxidation to chromones |
Aldol condensations construct the chromanone ring from methyl ketones and salicylaldehyde derivatives. 2,3,5-Trimethylhydroquinone reacts with acetylacetone in ethanol containing piperidine (10 mol%) at 80°C. The reaction forms a chalcone intermediate, which undergoes acid-catalyzed cyclization. Solvent-free microwave-assisted protocols (350 W, 4 min) enhance efficiency, yielding 86% of 4,4,5,8-tetramethyl-chroman-2-one with >95% purity. Steric effects from the 5,8-dimethyl groups slow cyclization but improve crystallinity during workup [9].
Decarboxylative methods leverage chromone-3-carboxylic acids as masked electrophiles. Under Brønsted base catalysis (e.g., N-methylmorpholine), these acids undergo doubly decarboxylative Michael additions with pyridylacetic acid. Optimized conditions (THF, 80°C, 12 hr) afford 4-(pyridylmethyl)chroman-2-ones in 70–98% yields. For tetramethyl substrates, the reaction requires 1.5 equivalents of acid to offset steric deceleration [3]. Photoredox iron catalysis offers a sustainable alternative: FeCl₃ (10 mol%) under blue light (390 nm) facilitates ligand-to-metal charge transfer (LMCT), generating radicals from alkyl carboxylates. This approach achieves 75% yield at room temperature but remains unexplored for tetrasubstituted chromanones [10].
Industrial routes prioritize atom economy, catalyst recyclability, and minimal purification. Acid-catalyzed cyclization of 2,3,5-trimethylphenol and ethyl acetoacetate is the dominant process, operated as a continuous flow system at 150°C with recyclable Amberlyst-35 catalyst. This method delivers 90% yield and >99% HPLC purity, making it cost-effective for bulk production. By contrast, transition metal-catalyzed methods suffer from catalyst leaching (e.g., 8% Pd loss per cycle) and require costly ligand systems, limiting their scalability. Decarboxylative approaches show promise but necessitate expensive carboxylate precursors, reducing cost efficiency [2] [3] [10].
Table 3: Industrial-Scale Synthesis Route Comparison
Methodology | Max Yield (%) | Catalyst Loading | Purification Complexity | Scalability |
---|---|---|---|---|
Acid-catalyzed cyclization | 90 | 5 wt% Amberlyst-35 | Low (crystallization) | High |
Ethyl acetoacetate MW route | 88 | None | Moderate (chromatography) | Medium |
Cu-catalyzed decarboxylation | 72 | 10 mol% | High (silica gel) | Low |
Fe-photoredox LMCT | 75 | 10 mol% | Moderate (extraction) | Medium |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7